

# ORM-3819: A Technical Overview of Physicochemical Properties and Biological Mechanisms

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## Compound of Interest

Compound Name: ORM-3819

Cat. No.: B15579920

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **ORM-3819**, a potent inotropic agent. The document outlines the compound's mechanism of action, presents its known physicochemical properties, and details generalized experimental protocols for determining such characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

## Core Compound Data

**ORM-3819** is recognized for its dual mechanism of action as a cardiac troponin C (cTnC) sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. These actions synergistically enhance cardiac contractility, making it a compound of interest for cardiovascular research.

## Solubility Data

Quantitative solubility data for **ORM-3819** in a range of solvents is not extensively available in the public domain. The most commonly cited solubility is in dimethyl sulfoxide (DMSO). To provide a comprehensive profile, further studies in aqueous and other organic solvents are necessary.

Solvent	Solubility	Temperature (°C)	Method
Dimethyl Sulfoxide (DMSO)	30 mg/mL[1]	Not Specified	Not Specified
Aqueous Buffers (pH 1.2, 4.5, 6.8)	Data Not Available	Not Specified	Not Specified
Ethanol	Data Not Available	Not Specified	Not Specified
Propylene Glycol	Data Not Available	Not Specified	Not Specified

## Stability Profile

Detailed stability data for **ORM-3819**, including its degradation kinetics under various stress conditions, is not publicly available. Stability studies are crucial to determine the compound's shelf-life and appropriate storage and handling conditions. The provided information is based on general storage recommendations for solid compounds.

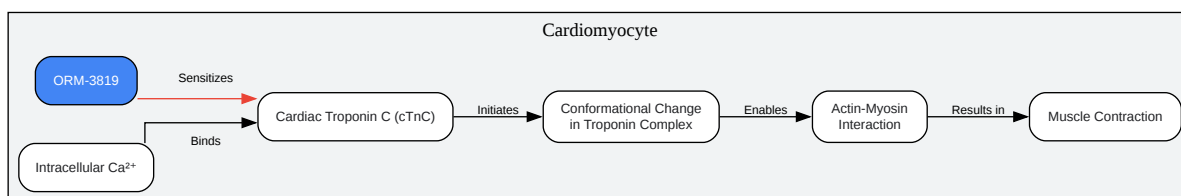
Condition	Stability	Observations
Storage Temperature	Recommended: 2-8°C (as a solid)[1]	Data on stability in solution is not available.
pH Stability	Data Not Available	
Photostability	Data Not Available	
Oxidative Stability	Data Not Available	

## Mechanism of Action: Signaling Pathways

**ORM-3819** exerts its inotropic effects through two primary signaling pathways: sensitization of cardiac troponin C to calcium and inhibition of phosphodiesterase III.

### Cardiac Troponin C (cTnC) Sensitization

**ORM-3819** binds to cardiac troponin C, a key protein complex in muscle contraction. This binding enhances the affinity of cTnC for  $\text{Ca}^{2+}$  ions, leading to a more forceful contraction of the heart muscle for a given concentration of intracellular calcium.

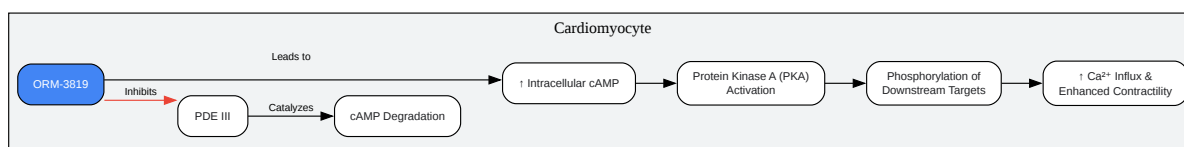


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### *cTnC Sensitization Pathway*

## Phosphodiesterase III (PDE III) Inhibition

**ORM-3819** selectively inhibits phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, **ORM-3819** increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased calcium influx and enhanced cardiac contractility.



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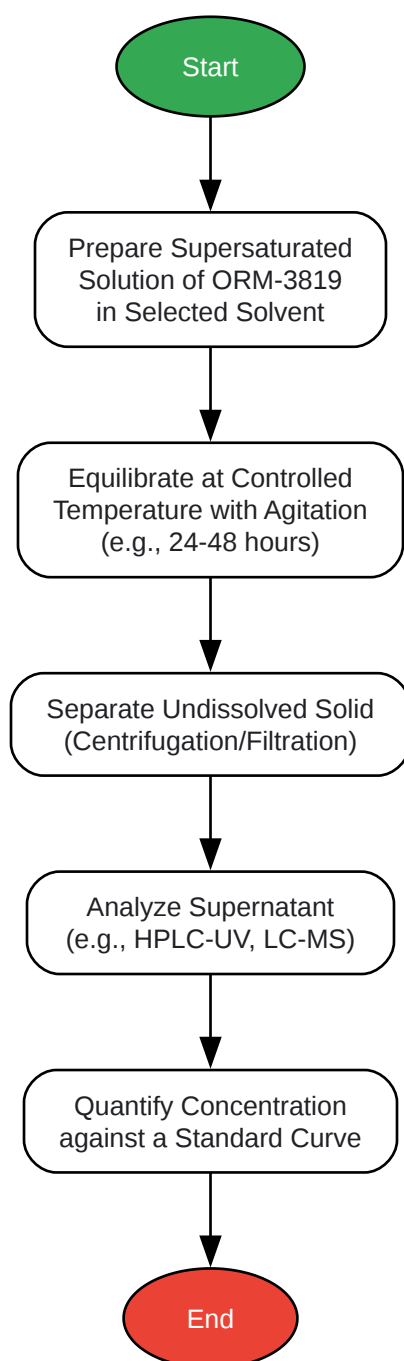
### *PDE III Inhibition Pathway*

## Experimental Protocols

The following sections describe generalized, best-practice methodologies for determining the solubility and stability of a small molecule compound like **ORM-3819**. Specific protocols for this compound are not publicly available.

## Solubility Determination Workflow

A standard workflow for determining the aqueous and non-aqueous solubility of a research compound involves a systematic process of sample preparation, equilibration, and analysis.



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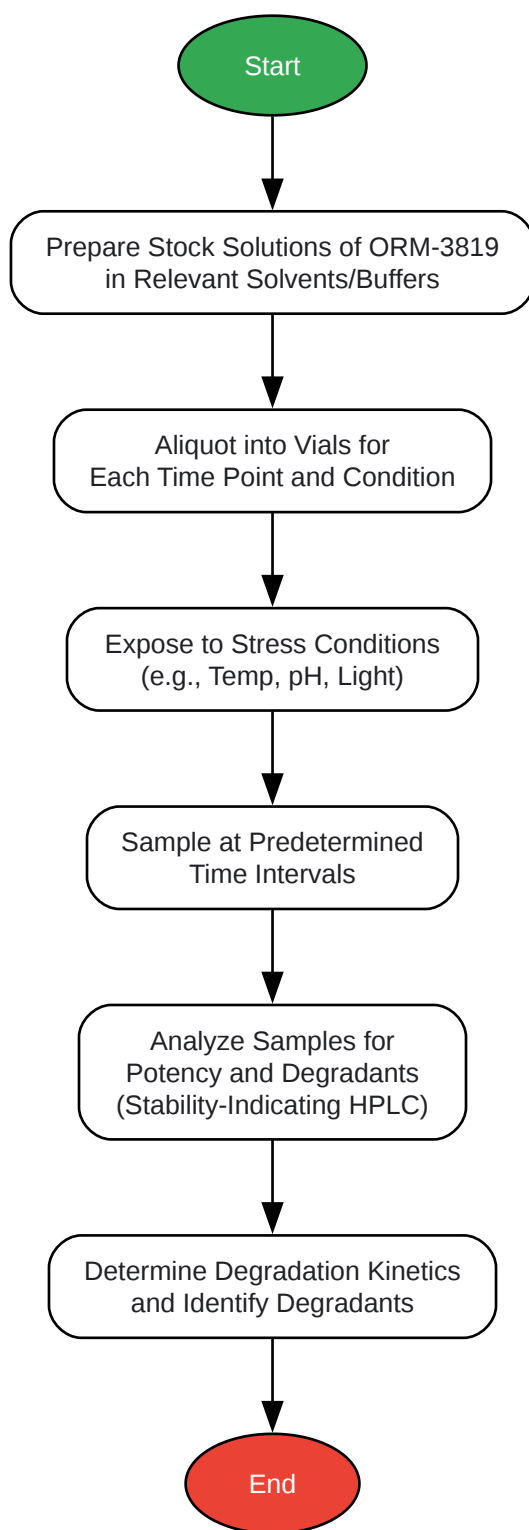
### *Solubility Determination Workflow*

#### Methodology:

- **Preparation of Supersaturated Solutions:** An excess amount of **ORM-3819** is added to a known volume of the selected solvent (e.g., purified water, buffered solutions of varying pH, ethanol) in a sealed vial.
- **Equilibration:** The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The saturated solution is separated from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Analysis of Supernatant:** The concentration of **ORM-3819** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quantification:** The solubility is quantified by comparing the analytical response of the sample to a standard curve prepared with known concentrations of **ORM-3819**.

## Stability Assessment Workflow

Stability studies are designed to evaluate the degradation of a compound under various environmental conditions over time.



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### *Stability Assessment Workflow*

Methodology:

- **Forced Degradation Studies:** To identify potential degradation products and pathways, **ORM-3819** is subjected to accelerated stress conditions, including:
  - **Acidic and Basic Hydrolysis:** Incubation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.
  - **Oxidation:** Treatment with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - **Thermal Stress:** Exposure to high temperatures in both solid and solution states.
  - **Photostability:** Exposure to light according to ICH Q1B guidelines.
- **Long-Term Stability Studies:** **ORM-3819** is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period.
- **Analytical Method:** A stability-indicating analytical method (typically HPLC) is developed and validated to separate the parent compound from any degradation products.
- **Sample Analysis:** Samples are withdrawn at specified time points and analyzed to determine the remaining concentration of **ORM-3819** and the formation of any degradants.
- **Data Analysis:** The rate of degradation is calculated, and the shelf-life of the compound under the tested conditions is estimated.

## Conclusion

While **ORM-3819** shows significant promise as a novel inotropic agent, a comprehensive public dataset on its solubility and stability is currently lacking. The information and generalized protocols provided in this guide are intended to offer a starting point for researchers. Further experimental work is required to fully characterize the physicochemical properties of **ORM-3819**, which is essential for its continued development and potential clinical application.

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## References

- 1. japsonline.com [japsonline.com]
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